1,2,4-Triazine, 3,3'-(1,4-phenylene)bis[5,6-diphenyl-
Overview
Description
1,2,4-Triazine, 3,3’-(1,4-phenylene)bis[5,6-diphenyl-]: is an organic compound with the molecular formula C36H24N6 and a molecular weight of 540.62 g/mol It is a heterocyclic compound that belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 1,4-phenylenediamine with benzaldehyde: This method involves the condensation of 1,4-phenylenediamine with benzaldehyde to form the intermediate Schiff base, which is then cyclized to produce the desired triazine compound.
Cyclization of hydrazine derivatives: Another method involves the cyclization of hydrazine derivatives with appropriate aromatic aldehydes under acidic conditions to yield the triazine compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, DMSO.
Major Products Formed:
Oxidation products: Corresponding oxidized derivatives.
Reduction products: Corresponding reduced derivatives.
Substitution products: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry:
Building blocks: The compound serves as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: It is used as a catalyst in various organic reactions due to its unique structural properties.
Biology:
Fluorescent probes: The compound’s fluorescent properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Drug development: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
1,2,4-Triazine: A simpler triazine compound with similar structural features but lacking the phenylene and diphenyl groups.
Phenylene bis-diphenyltriazine: A closely related compound with similar UV-filtering properties.
Uniqueness:
Structural complexity: The presence of phenylene and diphenyl groups in 1,2,4-Triazine, 3,3’-(1,4-phenylene)bis[5,6-diphenyl-] imparts unique structural and functional properties that distinguish it from simpler triazine compounds.
Enhanced UV protection: Its structural features enhance its ability to absorb and dissipate UV radiation, making it a more effective UV-filter.
Properties
IUPAC Name |
3-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]-5,6-diphenyl-1,2,4-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N6/c1-5-13-25(14-6-1)31-33(27-17-9-3-10-18-27)39-41-35(37-31)29-21-23-30(24-22-29)36-38-32(26-15-7-2-8-16-26)34(40-42-36)28-19-11-4-12-20-28/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTWOIMQWMZIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=C(C=C3)C4=NC(=C(N=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045085 | |
Record name | 3,3′-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55514-22-2 | |
Record name | 3,3′-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55514-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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